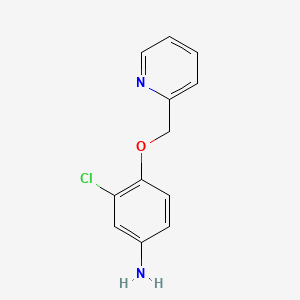

3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Descripción

Significance of Aniline (B41778) Derivatives in Chemical and Biological Sciences

Aniline, the simplest aromatic amine, and its derivatives are cornerstone compounds in the chemical industry. wikipedia.org Their versatility makes them indispensable precursors and intermediates in a vast array of applications. researchgate.net A primary industrial use of aniline is in the production of methylenedianiline, a key component in the manufacture of polyurethanes. wikipedia.org

Beyond polymers, aniline derivatives are fundamental to the synthesis of a wide range of materials:

Dyes and Pigments: Historically, aniline was central to the development of synthetic dyes. Today, it remains a crucial precursor for pigments, including the indigo (B80030) used for blue jeans. wikipedia.orgbritannica.com

Pharmaceuticals: The aniline structure is a scaffold for numerous therapeutic agents. A well-known example is paracetamol (acetaminophen), which is prepared from aniline. wikipedia.orgsci-hub.se

Agrochemicals: Many herbicides and pesticides are synthesized using aniline and its related compounds as starting materials. wikipedia.orgresearchgate.net

Rubber Processing: Aniline derivatives such as diphenylamine (B1679370) and phenylenediamines are utilized as antioxidants in the vulcanization of rubber. wikipedia.org

The reactivity of the amino group attached to the aromatic ring allows for a variety of chemical transformations, such as diazotization, which enables the conversion of the amine group into many other functional groups, further broadening the synthetic utility of this class of compounds. wikipedia.orgbritannica.com

Overview of the Pyridine (B92270) Moiety in Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is one of the most prevalent structural units found in pharmaceutical agents. nih.gov Its unique properties make it a favored "pharmacophore" for medicinal chemists seeking to optimize the performance of drug candidates. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which facilitates strong and specific interactions with biological targets like enzymes and receptors. nih.gov

Incorporating a pyridine moiety into a molecule can significantly enhance its pharmacological parameters:

Improved Potency and Binding: Replacing a benzene (B151609) ring with a pyridine ring has been shown to improve biological potency, in some cases by over 500 times, by enhancing binding specificity within a target receptor. nih.gov

Enhanced Metabolic Stability: The pyridine ring can be less susceptible to metabolic degradation compared to a corresponding phenyl ring, leading to a longer duration of action for a drug. nih.gov

Increased Permeability and Solubility: The nitrogen atom increases the polarity of the molecule, which can improve water solubility and cellular permeability. nih.gov

Versatility in Drug Scaffolds: Pyridine-based drugs have demonstrated a wide range of biological activities, leading to their use as anticancer, antimalarial, antiviral, and anti-inflammatory agents, among others. nih.govresearchgate.net

Prominent drugs containing a pyridine core include the kinase inhibitor imatinib, the antiviral atazanavir, and the proton pump inhibitor esomeprazole. nih.gov

Contextualizing 3-Chloro-4-(pyridin-2-ylmethoxy)aniline within Contemporary Chemical Research

This compound emerges as a specialized chemical intermediate that leverages the properties of both its aniline and pyridine components. Its primary role in research and development is as a structural building block for creating more complex, high-value molecules. guidechem.com

The compound's structure is specifically designed for use in targeted synthesis. For instance, it has been utilized in the preparation of disubstituted (arylamino)quinolinecarbonitriles. chemicalbook.com These resulting compounds have been investigated as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, a key target in oncology research. chemicalbook.com This work highlights the role of this compound as a key intermediate in the synthesis of potential antitumor agents. chemicalbook.com One notable downstream product synthesized from this aniline derivative is Neratinib (B1684480), an approved kinase inhibitor used in the treatment of breast cancer. molbase.com

The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 524955-09-7 |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Molecular Weight | 234.68 g/mol |

| Appearance | White to light yellow powder/crystal |

| Boiling Point | 402.5°C at 760 mmHg |

| Topological Polar Surface Area | 48.1 Ų |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data sourced from references guidechem.comgeno-chem.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetanilide |

| Aniline |

| Atazanavir |

| Diphenylamine |

| Esomeprazole |

| Imatinib |

| Indigo |

| Methylenedianiline |

| Neratinib |

| Paracetamol (Acetaminophen) |

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAPJQSICQSUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588396 | |

| Record name | 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524955-09-7 | |

| Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524955097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67KD7Z8H49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Pyridin 2 Ylmethoxy Aniline

Established Synthetic Pathways for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

The conventional synthesis of this compound is a multi-step process that typically culminates in the reduction of a nitroaromatic precursor. This approach is well-documented and provides a reliable route to the target molecule.

The final and key step in the most commonly cited synthesis of this compound is the chemical reduction of its direct precursor, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. This transformation selectively converts the nitro group (-NO₂) on the phenyl ring to a primary amine group (-NH₂), yielding the desired aniline (B41778).

A widely used laboratory-scale method for this reduction involves the use of zinc powder and ammonium (B1175870) chloride in a mixed solvent system. The reaction proceeds by adding zinc powder and ammonium chloride to a solution of the nitro precursor in ethanol (B145695) and water. The mixture is then heated, typically around 60°C, and stirred overnight to ensure the complete conversion of the starting material. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated through a standard workup procedure involving extraction with an organic solvent like ethyl acetate, followed by washing and drying of the organic phase. This method is known for its high efficiency, often achieving yields of up to 98%.

Table 1: Reaction Parameters for the Reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

| Parameter | Value/Reagent | Purpose |

| Starting Material | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | Nitroaromatic precursor |

| Reducing Agent | Zinc Powder | Electron donor for the reduction |

| Co-reagent | Ammonium Chloride | Proton source and activator |

| Solvent System | Ethanol / Water | Dissolves reactants and facilitates the reaction |

| Temperature | 60°C | Provides energy to overcome the activation barrier |

| Reaction Time | Overnight | Ensures complete conversion |

| Typical Yield | 98% | Efficiency of the transformation |

Reaction Monitoring: Employing analytical techniques like TLC or High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction, ensuring it runs to completion and minimizing the formation of byproducts.

Reagent and Catalyst Screening: Evaluating different reagents, catalysts, bases, and solvents to find the combination that provides the highest yield and selectivity for each step.

Parameter Adjustment: Systematically adjusting reaction parameters such as temperature, concentration, and reaction time to improve efficiency.

Purification Techniques: Developing robust purification methods, such as column chromatography or recrystallization, at each stage to ensure the intermediate's purity before proceeding to the next step.

This strategic approach, focusing on the efficiency of both the ether formation and the subsequent nitro reduction, is crucial for the viable production of this compound for research and development.

Advanced Synthetic Approaches and Innovations

While the established pathways are reliable, ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing substituted anilines and their precursors.

Modern organic synthesis offers several advanced strategies that could potentially streamline the production of this compound. These methods often involve transition-metal catalysis to form key bonds more efficiently than traditional methods.

Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Etherification): Instead of the classical Williamson ether synthesis, the diaryl ether linkage in the precursor could be formed using a palladium-catalyzed cross-coupling reaction. This method couples 2-chloro-4-nitrophenol (B164951) with 2-(hydroxymethyl)pyridine derivatives under milder conditions and often with higher functional group tolerance.

Direct C-N Amination: An alternative advanced route could involve synthesizing the diaryl ether first and then introducing the nitrogen functionality. For instance, creating a bromo- or iodo-substituted diaryl ether and then using a palladium-catalyzed Buchwald-Hartwig amination to form the aniline group directly. This can sometimes offer a more convergent and flexible synthetic design.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The established synthesis of this compound, particularly the nitro reduction step, can be evaluated and improved from a green chemistry perspective. The use of stoichiometric zinc powder results in metal waste, and the reliance on organic solvents for extraction contributes to volatile organic compound (VOC) emissions.

Greener alternatives for the reduction of nitroarenes are well-established and could be applied here:

Catalytic Hydrogenation: This is a highly atom-economical method that uses hydrogen gas (H₂) as the reductant in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. The only byproduct is water, making it an exceptionally clean process. This method is widely used in industrial settings for its efficiency and low waste generation.

Transfer Hydrogenation: This approach uses a stable, non-gaseous source of hydrogen, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst. It avoids the need for high-pressure hydrogenation equipment while still offering a cleaner alternative to stoichiometric metal reductants.

Table 2: Comparison of Nitro Reduction Methods based on Green Chemistry Principles

| Method | Reducing Agent | Byproducts | Advantages | Disadvantages |

| Established Method | Zinc Powder / NH₄Cl | Zinc salts, water | High yield, reliable | Stoichiometric metal waste, solvent-intensive workup |

| Catalytic Hydrogenation | H₂ gas with Pd/C catalyst | Water | High atom economy, clean byproduct, catalyst is recyclable | Requires specialized pressure equipment for H₂ gas |

| Transfer Hydrogenation | Hydrazine / Ammonium Formate | N₂, CO₂, water | Avoids H₂ gas, milder conditions | Reagents can be toxic or corrosive |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

This compound is a valuable building block in drug discovery because its primary amine group serves as a versatile chemical handle for derivatization. In the context of kinase inhibitors, this aniline is a key "eastern-half" fragment that binds in the ATP pocket of the target enzyme. SAR studies involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity.

The primary site for derivatization is the aniline's amino group (-NH₂). This group readily reacts with activated carboxylic acids, acyl chlorides, or isocyanates to form amides and ureas, linking the aniline fragment to other parts of a molecule. For example, in the synthesis of the irreversible kinase inhibitor neratinib (B1684480), the amino group of this compound is acylated with an acryloyl chloride derivative attached to a quinoline (B57606) core. This forms a crucial acrylamide (B121943) "warhead" that covalently binds to a cysteine residue in the HER2 kinase active site.

SAR studies involving this moiety would explore the following modifications:

Position and Nature of the Halogen: Replacing the chlorine atom at the 3-position with other halogens (F, Br) or moving it to a different position on the aniline ring to probe its role in binding interactions. The lipophilic chlorine atom is thought to improve activity against HER2. chemscene.com

The Pyridinylmethoxy Group: Altering the pyridine (B92270) ring (e.g., moving the nitrogen to the 3- or 4-position) or changing the linker (e.g., using an ethyl instead of a methyl ether) to optimize interactions within the solvent-exposed region of the kinase binding pocket. chemscene.com

Substitution on the Aniline Ring: Adding other small substituents to the available positions on the aniline ring to explore additional binding pockets or to modulate the compound's electronic properties and metabolic stability.

Through such systematic derivatization, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates built from the this compound scaffold.

Chemical Modifications at the Aniline Moiety

The aniline group of this compound is a reactive site that allows for a variety of chemical transformations, making it a valuable synthon in organic chemistry. These modifications are crucial for the construction of more complex molecules with specific functionalities.

One of the most significant applications of this compound is in the synthesis of complex heterocyclic structures. For instance, it serves as a key intermediate in the preparation of disubstituted (arylamino)quinolinecarbonitriles. chemicalbook.com This reaction involves the nucleophilic character of the aniline nitrogen, which attacks an electrophilic quinoline precursor, leading to the formation of a new carbon-nitrogen bond.

While specific examples of N-alkylation, acylation, and sulfonylation directly on this compound are not extensively detailed in publicly available literature, the general reactivity of anilines provides a strong indication of the expected chemical behavior.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the aniline can be achieved through reactions with alkyl halides. This process would yield secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents. Such modifications can significantly alter the electronic and steric properties of the molecule.

Acylation: The reaction of the aniline with acyl chlorides or anhydrides in the presence of a base, such as pyridine, is expected to produce the corresponding N-acyl derivatives (amides). vedantu.comcrunchchemistry.co.uk This transformation is often used to protect the amino group or to introduce a carbonyl functionality, which can serve as a handle for further synthetic manipulations.

Sulfonylation: Treatment of the aniline with sulfonyl chlorides would lead to the formation of sulfonamides. This functional group is a key feature in many pharmaceutical compounds.

The amino group of anilines is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. byjus.com This inherent reactivity allows for the introduction of various substituents onto the aniline ring, further expanding the synthetic utility of this compound.

Modifications of the Pyridine Ring

The pyridine ring in this compound also presents opportunities for chemical modification, although it is generally less reactive towards electrophilic substitution than the aniline ring.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, they typically require harsh conditions and favor substitution at the 3- and 5-positions. quimicaorganica.org

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. quimicaorganica.orgyoutube.com This reactivity allows for the introduction of a variety of nucleophiles, leading to a diverse range of substituted pyridine derivatives.

Alterations of the Methoxy (B1213986) Bridge

The methoxy bridge, which connects the pyridinyl and the chloro-substituted phenyl rings, is another potential site for chemical modification. The ether linkage is generally stable but can be cleaved under specific and often harsh reaction conditions, such as with strong acids like hydrobromic or hydroiodic acid. Such cleavage would result in the formation of a phenol (B47542) and a pyridinyl alcohol derivative. Modification of the methylene (B1212753) group within the bridge could potentially be achieved through radical reactions, although this is a less common transformation for this type of structure.

Analytical Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and the determination of the purity of this compound.

Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides detailed information about the number and types of protons and their connectivity. A reported ¹H NMR spectrum in CDCl₃ shows characteristic signals for the protons on both the pyridine and the aniline rings, as well as the methylene protons of the methoxy bridge. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment of each proton. For example, the spectrum shows a doublet for the proton at the 6-position of the pyridine ring at approximately 8.57 ppm. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. While specific ¹³C NMR data for this compound is not readily available in the searched literature, data for similar aniline and pyridine-containing compounds can be used for comparative analysis to predict the approximate chemical shifts of the carbon atoms in the target molecule. rsc.orgresearchgate.netchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which can aid in structural confirmation. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (234.68 g/mol ). The fragmentation pattern would likely involve cleavage of the ether linkage and fragmentation of the pyridine and aniline rings. bris.ac.uknih.govnist.gov

The following table summarizes the key spectroscopic data for this compound:

| Technique | Observed Data / Expected Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.57 (d, 1H), 7.75-7.70 (m, 1H), 7.65-7.63 (m, 1H), 7.23-7.20 (m, 1H), 6.81 (d, 1H), 6.77 (d, 1H), 5.18 (s, 2H), 3.48 (br, 2H) | chemicalbook.comchemicalbook.com |

| ¹³C NMR | Data not specifically found, but can be inferred from related structures. | rsc.orgresearchgate.netchemicalbook.com |

| Mass Spectrometry | Expected Molecular Ion (M⁺): ~234.05. Fragmentation may involve cleavage of the ether bond. | bris.ac.uknih.govnist.gov |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification of this compound after its synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of aniline derivatives. thermofisher.com A reversed-phase HPLC method would likely be suitable for the analysis of this compound, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of anilines. d-nb.infoepa.gov Due to the polarity of the aniline group, derivatization may sometimes be employed to improve chromatographic performance, although direct analysis is often possible. The choice of column and temperature program would be critical for achieving good separation from any impurities.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase is a common practice. A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to elute the compound from the column, separating it from starting materials and byproducts.

The following table provides an overview of the chromatographic techniques applicable to this compound:

| Technique | Typical Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC | Purity assessment, quantitative analysis | Reversed-phase C18 column, mobile phase of acetonitrile/water or methanol/water with a buffer, UV detection. | thermofisher.com |

| GC/GC-MS | Analysis of volatile impurities, structural confirmation | Capillary column (e.g., SE-54), temperature programming, mass spectrometric or nitrogen-phosphorus detection. | d-nb.infoepa.gov |

| Column Chromatography | Purification after synthesis | Silica gel stationary phase, eluent system typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate). | General laboratory practice |

Pharmacological and Biological Investigations of 3 Chloro 4 Pyridin 2 Ylmethoxy Aniline

In Vitro Pharmacological Profiling

The direct in vitro pharmacological activity of 3-chloro-4-(pyridin-2-ylmethoxy)aniline has not been extensively characterized. Its primary significance lies in its incorporation into larger molecules that exhibit potent biological effects.

There is a notable lack of specific data, such as IC50 values, for the direct inhibitory effects of this compound against a wide range of enzymes. The focus of published research is consistently on the final compounds synthesized from this aniline (B41778) derivative.

While this compound is a key structural component of several potent tyrosine kinase inhibitors, specific data on its own inhibitory activity against these kinases is not available in the reviewed literature. Its utility is demonstrated in the synthesis of compounds targeting these enzymes. For instance, it is a known precursor for the synthesis of irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase. usbio.netchemicalbook.com Furthermore, the "3-chloro-4-(pyridin-2-ylmethoxy)phenyl" moiety is a core component of novel irreversible epidermal growth factor receptor (EGFR) mutant kinase inhibitors.

It is important to note that the biological activity of the final complex molecules cannot be directly attributed to the this compound intermediate itself. The table below illustrates the tyrosine kinase targets of some of the final products synthesized using this aniline derivative, for contextual purposes.

| Target Kinase | Role of this compound |

| EGFR | A key structural element in the synthesis of potent EGFR inhibitors. |

| HER2 | Used in the preparation of irreversible HER2 kinase inhibitors. usbio.netchemicalbook.com |

| Src | No direct inhibitory data available for the aniline compound. |

| MEK | No direct inhibitory data available for the aniline compound. |

| BCR-ABL | Employed in the design of derivatives targeting BCR-ABL kinase. |

| CDK4/6 | No direct inhibitory data available for the aniline compound. |

| VEGFR-2 | No direct inhibitory data available for the aniline compound. |

No studies reporting the inhibitory activity of this compound against serine/threonine kinases were identified in the reviewed scientific literature.

Investigations into the inhibitory effects of this compound on other classes of enzymes have not been reported in the available literature.

There is no publicly available data from receptor binding assays for this compound to indicate its affinity for any specific receptors.

Direct studies on the effects of this compound in cellular assays are not described in the current body of scientific literature. Research has primarily focused on the cellular activity of the more complex kinase inhibitors synthesized from this compound.

Cellular Assays

Cell Proliferation and Cytotoxicity Assays (e.g., against various cancer cell lines like MCF-7, Colo-205, K562, HepG2, A549, MDA-MB-231)

There is no available data from in vitro studies assessing the direct cytotoxic or anti-proliferative effects of this compound on the cancer cell lines MCF-7, Colo-205, K562, HepG2, A549, or MDA-MB-231. Consequently, no data tables of IC₅₀ values or other cytotoxicity metrics can be provided. While derivatives synthesized from this compound have shown activity, the parent compound itself has not been the subject of such published investigations.

Apoptosis Induction and Cell Cycle Analysis

No peer-reviewed studies have been published that investigate the potential of this compound to induce apoptosis or cause cell cycle arrest in cancer cell lines. As a result, there are no findings related to its mechanism of action in these processes, such as effects on apoptotic markers (e.g., caspases, Bax/Bcl-2 ratio) or its impact on the distribution of cells in different phases of the cell cycle.

Cell Migration and Invasion Assays

Scientific literature lacks studies performing cell migration or invasion assays (e.g., wound healing or transwell assays) to evaluate the effect of this compound on the metastatic potential of cancer cells.

Angiogenesis Inhibition Studies (e.g., VEGFR-2 related pathways)

There is no available research on the direct anti-angiogenic properties of this compound. Studies on its potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) or related angiogenic pathways have not been published.

Immunomodulatory Effects

The immunomodulatory potential of this compound has not been investigated in any publicly available studies. There is no information regarding its effects on immune cells or cytokine production.

In Vivo Pharmacological Evaluation

Efficacy Studies in Animal Models (e.g., Xenograft Models for Antitumor Activity)

Consistent with the absence of in vitro data, there are no published in vivo studies evaluating the antitumor efficacy of this compound in animal models, such as xenograft models.

Pharmacodynamic Biomarker Analysis

There is currently no available data from preclinical or clinical studies that identifies or analyzes pharmacodynamic biomarkers in response to the administration of this compound. Research has not been published detailing how this specific molecule interacts with biological systems to a degree that would warrant biomarker analysis, such as target engagement or downstream pathway modulation markers. Consequently, a data table for this section cannot be generated.

Dose-Response Relationships and Therapeutic Efficacy

Similarly, the scientific literature lacks any studies determining the dose-response relationships or evaluating the therapeutic efficacy of this compound for any potential indication. In vitro and in vivo studies to establish parameters such as IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) and to assess its potential therapeutic effects in disease models have not been reported. As a result, no data is available to construct a table on dose-response or therapeutic efficacy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores for Biological Activity

The 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety contributes significantly to the pharmacophore required for potent inhibition of EGFR and HER2 kinases. When incorporated into a quinazoline (B50416) or quinoline (B57606) scaffold, this aniline (B41778) derivative serves as a critical component that occupies a specific hydrophobic pocket within the kinase domain. mdpi.com

The key pharmacophoric features derived from this moiety include:

Aniline Nitrogen: This nitrogen atom forms a crucial hydrogen bond interaction with the hinge region of the kinase's ATP-binding site. mdpi.com

Substituted Phenyl Ring: The chloro- and pyridinylmethoxy-substituted phenyl ring is oriented to fit into a deep, hydrophobic back pocket adjacent to the ATP-binding site. This interaction is vital for high-affinity binding and selectivity. mdpi.com

Pyridinylmethoxy Group: The lipophilic 2-pyridinylmethyl moiety at the para-position of the aniline ring enhances the compound's activity against HER2. nih.gov This group contributes to favorable van der Waals and hydrophobic interactions within the pocket.

Together, these features establish the this compound fragment as an essential element for anchoring the inhibitor within the kinase active site, contributing to both potency and selectivity.

Impact of Substituent Variations on Potency and Selectivity

SAR studies on kinase inhibitors derived from this compound have illuminated the importance of its specific substitution pattern. The design of Neratinib (B1684480), a potent irreversible pan-HER inhibitor, highlights the optimization of this fragment. nih.gov

Lipophilicity and Activity: The introduction of the lipophilic 2-pyridinylmethyl group at the 4-position and a chlorine atom at the 3-position of the aniline ring was a strategic decision to enhance activity against HER2. nih.gov These groups effectively occupy a hydrophobic region of the kinase domain.

Positional Isomerism: The placement of the chlorine atom at the meta-position is critical. Variations in the position of this halogen can significantly alter the binding affinity and kinase selectivity profile.

Nature of the Ether Linkage: The methoxy (B1213986) bridge (-OCH₂-) provides optimal spacing and flexibility for the pyridine (B92270) ring to orient itself correctly within the binding pocket. Modifications to this linker, such as changing its length or rigidity, would likely impact the compound's inhibitory potential.

Pyridine Ring Substituents: While the parent pyridine ring is effective, further substitutions on this ring could modulate properties such as solubility, metabolic stability, and target selectivity. For instance, in related series of kinase inhibitors, substitutions on a pyridine ring were systematically varied to establish the requirements for optimal activity. nih.gov

The table below summarizes the contribution of key substituents on the aniline moiety to the biological activity of the resulting kinase inhibitors.

| Substituent | Position | Contribution to Activity |

| Chlorine | 3- (meta) | Increases lipophilicity; improves activity against HER2. nih.gov |

| Pyridin-2-ylmethoxy | 4- (para) | Lipophilic group that occupies a deep hydrophobic pocket; enhances activity against HER2. nih.govmdpi.com |

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of inhibitors containing the this compound fragment is highly dependent on their ability to adopt a specific low-energy conformation that is complementary to the topography of the kinase's ATP-binding site. The aniline group on the quinazoline scaffold must be angled deeply to fit into the nearby back pocket. mdpi.com

Computational Chemistry and Molecular Modeling in SAR/SPR

Computational methods are integral to understanding the SAR and SPR of complex molecules derived from this compound. These techniques provide insight into the molecular interactions that govern biological activity.

Molecular docking studies have been widely used to model the interaction of inhibitors containing the this compound moiety with their target kinases, such as EGFR and HER2. mdpi.com These simulations consistently show the aniline fragment binding deep within a hydrophobic pocket of the kinase domain. mdpi.com

Docking results typically reveal:

The precise orientation of the pyridinylmethoxy group within the hydrophobic pocket, highlighting key contacts with non-polar amino acid residues.

The role of the meta-chloro substituent in enhancing these hydrophobic interactions.

Confirmation of the hydrogen bonding between the aniline nitrogen (when part of a larger scaffold) and the kinase hinge region.

These simulations are crucial for rational drug design, allowing for the in silico evaluation of new derivatives with modified substitution patterns on the aniline ring before their chemical synthesis. mdpi.com

While specific QSAR models focused solely on variations of this compound are not prominently documented, 3D-QSAR studies have been performed on broader classes of related kinase inhibitors. For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the SAR of compounds like arylphthalazines and N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors. nih.gov

Such models generate 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields positively or negatively influence biological activity. These maps can rationalize the observed activity of existing compounds and predict the potency of novel, unsynthesized molecules, guiding the design of more effective inhibitors.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-target interactions compared to static docking models. For kinase inhibitors incorporating the this compound structure, MD simulations can be used to:

Assess the stability of the inhibitor-kinase complex over time.

Analyze the conformational flexibility of the inhibitor within the binding site.

Calculate the binding free energy, providing a more accurate prediction of potency.

In a study on novel Lapatinib derivatives, where one design included the this compound moiety, MD simulations were employed to validate the stability of the docked poses and to understand the dynamic behavior of the ligand-receptor complexes. mdpi.com Such simulations are critical for confirming that the key interactions predicted by docking are maintained in a more physiologically realistic, solvated environment.

De Novo Design Approaches

De novo design strategies offer a powerful alternative to high-throughput screening by exploring vast chemical space to identify novel chemotypes. These methods can be broadly categorized into two main approaches: structure-based and ligand-based design.

Structure-Based De Novo Design:

This approach requires the three-dimensional structure of the biological target, such as a kinase. The this compound moiety could be used as a starting fragment or "seed" within the ATP-binding site of a kinase.

A hypothetical de novo design cycle using this fragment could proceed as follows:

Fragment Placement: The this compound fragment would be computationally docked into the hinge region of the kinase active site. The pyridine and aniline nitrogens are well-suited to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge, a common interaction for kinase inhibitors.

Molecule Growth: De novo design algorithms would then "grow" the molecule from this starting fragment. This can be done by adding atoms or small chemical fragments in a stepwise manner, exploring favorable interactions with the surrounding amino acid residues of the binding pocket. The software evaluates the energetic favorability of each addition, considering factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.

Linking and Merging: Alternatively, other small fragments could be placed in nearby pockets of the active site, and the algorithm would then attempt to link them to the initial this compound fragment with chemically reasonable linkers.

The output of such a process would be a library of novel molecular structures, all incorporating the initial anilino-pyridine scaffold but with diverse substitutions designed to optimize binding affinity and selectivity for the target kinase.

Ligand-Based De Novo Design:

In the absence of a high-resolution crystal structure of the target, ligand-based methods can be employed. These approaches use the pharmacophoric features of known active compounds to generate new molecules.

If a set of known kinase inhibitors containing the this compound core were available, a ligand-based de novo design process would involve:

Pharmacophore Modeling: A pharmacophore model would be generated based on the common chemical features of the known active molecules. This model would highlight the spatial arrangement of essential features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

Molecular Scaffolding: The this compound could serve as a rigid scaffold to which different functional groups are attached, guided by the pharmacophore model.

Virtual Library Generation: Computational tools would then generate a virtual library of compounds by decorating the scaffold with various R-groups that satisfy the pharmacophoric constraints.

Illustrative Data from a Hypothetical De Novo Design Study:

To provide a concrete example, the table below represents hypothetical data that could be generated from a structure-based de novo design study aimed at inhibiting a specific kinase, starting from the this compound scaffold. The algorithm might suggest various modifications to the core structure to enhance binding affinity, represented by the predicted IC₅₀ (half-maximal inhibitory concentration) values.

| Compound ID | Modification from Core Scaffold | Predicted IC₅₀ (nM) | Key Predicted Interactions |

| Core | This compound | >10,000 | Hinge-binding (pyridine N) |

| DN-01 | Addition of a morpholinoethyl group to the aniline nitrogen | 850 | Additional H-bond with Asp residue in solvent front |

| DN-02 | Addition of a furan (B31954) ring at the 5-position of the pyridine | 450 | Hydrophobic interaction with gatekeeper residue |

| DN-03 | Replacement of chlorine with a trifluoromethyl group | 200 | Enhanced hydrophobic interaction in selectivity pocket |

| DN-04 | Combination of DN-01 and DN-03 modifications | 15 | Multiple optimized interactions |

This table is for illustrative purposes only and does not represent actual experimental data.

Such a data table would be instrumental in guiding the synthetic chemistry efforts, prioritizing the most promising computationally designed compounds for synthesis and subsequent biological evaluation. The iterative cycle of de novo design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the rapid exploration of novel chemical matter.

Mechanism of Action Studies

Molecular Targets and Signaling Pathways

Derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline are predominantly designed as inhibitors of the human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases. The primary molecular targets for these inhibitors are:

EGFR (ErbB1 or HER1): Epidermal Growth Factor Receptor.

HER2 (ErbB2): Human Epidermal Growth Factor Receptor 2.

HER4 (ErbB4): Human Epidermal Growth Factor Receptor 4.

These receptors are transmembrane proteins that, upon activation by ligands such as epidermal growth factor (EGF), undergo dimerization and autophosphorylation of their intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling pathways critical for cellular processes like proliferation, differentiation, and survival. patsnap.com In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. patsnap.com

The inhibitors synthesized using this compound, such as the pan-HER inhibitors neratinib (B1684480) and dacomitinib (B1663576), are designed to block this aberrant signaling. By binding to the kinase domain of these receptors, they prevent ATP binding and subsequent phosphorylation, thereby inhibiting the activation of major downstream signaling pathways, including:

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation. patsnap.com

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism. nih.gov

A novel and potent irreversible EGFR inhibitor, CHMFL-EGFR-202, also synthesized from a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl core, demonstrates high efficacy against both primary EGFR mutants (L858R, del19) and the drug-resistant L858R/T790M mutant. conference-correspondent.com

| Derivative Class | Primary Molecular Targets | Inhibited Signaling Pathways |

|---|---|---|

| Pan-HER Inhibitors (e.g., Neratinib, Dacomitinib) | EGFR (HER1), HER2, HER4 | RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR |

| Third-Generation EGFR Inhibitors (e.g., CHMFL-EGFR-202) | Mutant EGFR (including L858R, del19, T790M) | EGFR-mediated downstream pathways |

Irreversible Kinase Inhibition Mechanisms

The key mechanism of action for kinase inhibitors derived from this compound is irreversible inhibition. Unlike reversible inhibitors that bind and dissociate from their target, these compounds form a stable, covalent bond with the kinase domain.

This irreversible binding is achieved through a Michael addition reaction. The inhibitor molecule contains an electrophilic "warhead," typically an acrylamide (B121943) group, which reacts with a nucleophilic cysteine residue located within the ATP-binding pocket of the target kinase. For instance, neratinib covalently binds to Cys-773 in EGFR and Cys-805 in HER2. nih.gov Similarly, third-generation inhibitors like CHMFL-EGFR-202 form a covalent bond with Cys797 in the EGFR kinase domain. conference-correspondent.com

This covalent linkage permanently blocks the ATP-binding site, leading to a sustained and potent inhibition of kinase activity. The pharmacodynamic effect of such drugs is therefore determined by the turnover rate of the receptor protein itself, rather than the drug's bioavailability in the bloodstream. e-tarjome.com

Allosteric Modulation

Studies on kinase inhibitors derived from this compound, including neratinib, dacomitinib, and CHMFL-EGFR-202, indicate that they function as orthosteric inhibitors. They bind directly to the highly conserved ATP-binding site (the active site) of the kinase domain, where they compete with ATP. patsnap.comnih.gov

There is currently no evidence to suggest that these compounds or their parent aniline (B41778) derivative act as allosteric modulators. Allosteric modulators bind to a site on the protein distinct from the active site to induce a conformational change that alters the protein's activity. nih.gov The mechanism of forming a covalent bond within the ATP pocket is fundamentally orthosteric.

Downstream Cellular Effects and Molecular Cascades

The inhibition of EGFR/HER2 signaling cascades by derivatives of this compound leads to significant downstream cellular effects. By blocking the MAPK and PI3K/AKT/mTOR pathways, these inhibitors effectively halt the molecular signals that drive tumor growth and survival.

The primary cellular consequences include:

Inhibition of Cell Proliferation: By blocking the MAPK pathway, the inhibitors prevent the phosphorylation of downstream effectors that promote cell cycle progression. This leads to cell cycle arrest, often at the G1-S phase transition. nih.gov

Induction of Apoptosis (Programmed Cell Death): The PI3K/AKT pathway is a potent pro-survival signal that inhibits apoptosis. By suppressing this pathway, the inhibitors lower the threshold for apoptosis, leading to the death of cancer cells that are dependent on HER signaling for survival. nih.gov

Research on the novel inhibitor CHMFL-EGFR-202 has shown that its potent inhibition of mutant EGFR signaling leads to strong anti-proliferative effects, induction of apoptosis, and cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines driven by these mutations. oncotarget.com

Resistance Mechanisms and Strategies to Overcome Them

Despite the initial efficacy of EGFR inhibitors, tumors often develop resistance over time. For second-generation inhibitors like neratinib and dacomitinib, which are derived from the this compound scaffold, several resistance mechanisms have been identified.

One major mechanism is the hyperactivation of downstream signaling pathways, such as the PI3K/mTOR axis, which can bypass the need for upstream HER receptor activation. oncotarget.com Additionally, alterations in other receptor tyrosine kinases, like IGF1R, can mediate resistance by activating the same downstream pathways that the HER inhibitors are designed to block. patsnap.comnih.gov

Strategies to overcome this resistance often involve combination therapies. For example, combining neratinib with PI3K or mTOR inhibitors has shown promise in preclinical models to overcome resistance mediated by the hyperactivation of these pathways. oncotarget.com

Acquired Mutations (e.g., T790M in EGFR)

A primary mechanism of acquired resistance to first-generation EGFR inhibitors is the development of a secondary mutation in the EGFR kinase domain. The most common of these is the T790M mutation, often called the "gatekeeper" mutation. In this mutation, a threonine residue at position 790 is replaced by a methionine. This substitution sterically hinders the binding of first-generation inhibitors and increases the receptor's affinity for ATP, rendering the drugs ineffective. e-tarjome.com

Second-generation irreversible inhibitors like dacomitinib and neratinib were developed in part to overcome this resistance mechanism. Due to their covalent binding mode, they can achieve more potent inhibition of the T790M mutant compared to their reversible counterparts. e-tarjome.com However, while effective in preclinical studies, their clinical efficacy in T790M-positive patients can be limited by toxicity at the required doses. patsnap.comnih.gov

This challenge led to the development of third-generation inhibitors, such as compounds derived from the same this compound framework (e.g., CHMFL-EGFR-202). These molecules are specifically designed to potently and selectively inhibit EGFR harboring the T790M mutation while sparing the wild-type receptor, thereby offering a wider therapeutic window and reduced side effects. conference-correspondent.com X-ray crystallography has revealed that these inhibitors bind to the T790M mutant protein in a distinct "DFG-in-C-helix-out" inactive conformation, forming a covalent bond with Cys797 to achieve potent inhibition. conference-correspondent.com

| Resistance Mechanism | Molecular Basis | Strategy to Overcome |

|---|---|---|

| Bypass Pathway Activation | Hyperactivation of PI3K/mTOR or IGF1R signaling | Combination therapy (e.g., with PI3K/mTOR inhibitors) |

| Acquired EGFR T790M Mutation | Steric hindrance and increased ATP affinity | Second and Third-Generation Irreversible Inhibitors (e.g., Dacomitinib, CHMFL-EGFR-202) |

Activation of Alternative Signaling Pathways

The targeted inhibition of specific signaling pathways in cancer can inadvertently lead to the activation of compensatory or alternative pathways, a common mechanism of acquired drug resistance. Inhibitors derived from this compound, which primarily target the HER (ErbB) family of receptor tyrosine kinases, are implicated in this phenomenon.

When HER2 signaling is blocked by a targeted therapy like lapatinib, cancer cells may adapt by upregulating other receptor tyrosine kinases such as MET, and insulin-like growth factor receptor 1 (IGF-1R), or other HER family members like HER1 (EGFR) and HER3. nih.gov This bypass mechanism allows the cell to reactivate critical downstream pro-survival pathways, including the PI3K/Akt/mTOR and MAPK (Ras/Raf/MEK/ERK) cascades, thereby circumventing the therapeutic blockade. nih.govnih.gov

The development of pan-HER inhibitors like neratinib, which is synthesized using the this compound scaffold, represents a strategy to proactively counter such resistance mechanisms. By irreversibly inhibiting multiple HER receptors (EGFR, HER2, and HER4), neratinib provides a broader and more sustained blockade of downstream signaling compared to agents that target only HER2. nih.govnerlynxhcp.com

Furthermore, research into the comprehensive effects of neratinib has suggested the modulation of pathways beyond the HER family. A transcriptome analysis of breast cancer cells treated with neratinib revealed changes in gene expression related to HER2-independent signaling. For instance, in ER-positive, low-HER2 expressing MCF-7 cells, neratinib was found to regulate the ephrin receptor (EPH) signaling pathway. aacrjournals.org This suggests that while the primary mechanism is HER-family inhibition, derivatives of this compound may have complex cellular effects that involve alternative signaling networks.

Combination Therapies and Multi-target Inhibition Strategies

The structural framework of this compound is integral to the design of multi-target inhibitors. Neratinib, a prominent example, is an irreversible pan-HER tyrosine kinase inhibitor that targets EGFR (HER1), HER2, and HER4. nih.gov This multi-target approach is a deliberate strategy to inhibit multiple oncogenic signaling pathways simultaneously, potentially offering a more profound and durable anti-tumor response.

To further enhance efficacy and overcome resistance, neratinib is frequently evaluated in combination with other targeted agents that inhibit parallel or downstream signaling nodes. The rationale is to create a comprehensive blockade of tumor cell proliferation and survival signals. Preclinical and clinical studies have explored neratinib in combination with a variety of therapeutic agents, demonstrating synergistic effects. nih.gov Combination strategies aim to prevent the tumor's ability to escape through alternative pathways, a common issue with single-agent targeted therapies. nih.gov For example, combining neratinib with agents that block the PI3K/mTOR or CDK4/6 pathways can lead to enhanced anti-tumor activity. nih.gov

Below is a table summarizing key combination therapies involving neratinib.

| Combination Agent | Drug Class / Target | Rationale for Combination | Reference |

|---|---|---|---|

| Palbociclib | CDK4/6 Inhibitor | Targets cell cycle progression downstream of HER2 signaling. | nih.gov |

| Everolimus / Sapanisertib | mTOR Inhibitor | Blocks the PI3K/Akt/mTOR pathway, a key downstream survival pathway. | nih.gov |

| Trametinib | MEK Inhibitor | Inhibits the MAPK/ERK pathway, a critical downstream proliferation pathway. | nih.gov |

| Trastuzumab | Anti-HER2 Monoclonal Antibody | Provides dual HER2 blockade by targeting both the extracellular (trastuzumab) and intracellular (neratinib) domains of the receptor. | nih.govcancernetwork.com |

| Fulvestrant | Estrogen Receptor (ER) Antagonist | Addresses crosstalk between the ER and HER2 signaling pathways in hormone receptor-positive, HER2+ breast cancer. | cancernetwork.comtargetedonc.comnerlynx-her2.com |

| Capecitabine | Chemotherapy (Antimetabolite) | Combines targeted HER2 inhibition with cytotoxic chemotherapy. | nih.gov |

Unraveling Novel Biological Activities and Associated Mechanisms

While the chemical scaffold of this compound is best known for its application in oncology as a precursor to kinase inhibitors, the broader class of aniline and pyridine-containing derivatives possesses a wide spectrum of biological activities. The exploration of these structural motifs for novel therapeutic applications beyond cancer is an active area of research.

The versatility of the aniline scaffold is demonstrated in studies where novel aniline derivatives have been synthesized and evaluated for non-oncology indications. For instance, specific aniline derivatives have shown potential biological activity in preclinical models of heart failure, suggesting mechanisms of action distinct from traditional cardiovascular drugs. nih.gov Other research has focused on designing N-arylmethyl-aniline hybrids as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis that is relevant not only in cancer but also in other diseases. nih.gov

Furthermore, heterocyclic ring systems, such as the pyridine (B92270) moiety present in this compound, are considered "privileged scaffolds" in drug discovery. Pyrimidine derivatives, for example, exhibit diverse biological effects including antioxidant, anti-inflammatory, and lipoxygenase inhibitory activities. mdpi.com This highlights the potential for a single core structure to be chemically modified to interact with a wide range of biological targets.

Therefore, it is plausible that derivatives of this compound could be synthesized and screened to identify novel biological activities. By modifying the core structure, medicinal chemists could develop new compounds aimed at different enzymes or receptors, potentially leading to treatments for inflammatory, cardiovascular, or infectious diseases. This process of exploring established pharmacophores for new therapeutic uses is a cornerstone of modern drug discovery.

Medicinal Chemistry Applications and Drug Discovery Aspects

Role as an Intermediate in Drug Synthesis (e.g., Neratinib)

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the anticancer drug Neratinib (B1684480). chemicalbook.comtcichemicals.com Neratinib is an oral, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) kinases. tcichemicals.comthieme-connect.com

The synthesis of Neratinib involves coupling this compound with a quinoline (B57606) core. google.com One synthetic pathway involves the reaction of this aniline (B41778) derivative with a 4-chloroquinoline (B167314) derivative. google.com For instance, it is reacted with 6-acetamido-4-chloroquinoline-3-carbonitrile or similar quinoline structures to form the core of the final drug molecule. researchgate.net The aniline nitrogen atom displaces the chlorine atom on the quinoline ring to form a crucial C-N bond, establishing the 4-(phenylamino)quinoline scaffold essential for kinase inhibitory activity. google.comnewdrugapprovals.org This intermediate, 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile, is then further modified to attach the side chain that confers the irreversible binding characteristic of Neratinib. researchgate.netnewdrugapprovals.org The synthesis of the aniline intermediate itself can be achieved by the reduction of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine. chemicalbook.comchemicalbook.com

Preclinical Drug Development Stages

The journey of a compound from a laboratory curiosity to a clinical candidate involves rigorous preclinical development, including lead optimization and candidate selection. Derivatives of this compound, such as Neratinib, have successfully navigated these stages.

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing toxicity. nih.govaltasciences.com For derivatives of this compound, this process involves systematically modifying the molecular structure to improve its drug-like characteristics.

Pharmacokinetics (ADME) Considerations in Drug Design

When utilizing the this compound scaffold in drug design, medicinal chemists must carefully consider the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of the final drug candidate. While specific ADME data for the parent aniline compound is limited, extensive information is available for Neratinib, a potent irreversible pan-ErbB receptor tyrosine kinase inhibitor synthesized from this scaffold. newdrugapprovals.orgchemicalbook.comeuropa.eu These data provide critical insights into the ADME considerations for molecules built upon this framework.

Distribution: Once absorbed, molecules derived from this scaffold are expected to be highly protein-bound. Neratinib exhibits plasma protein binding greater than 98%, primarily to human serum albumin (HSA) and alpha-1 acid glycoprotein (B1211001) (AAG). europa.eu Such high binding can affect the drug's distribution into tissues and the concentration of free, active drug available to engage its target. In vitro studies also indicate that Neratinib is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit its penetration through biological barriers like the blood-brain barrier. europa.eufda.gov

Metabolism: The metabolism of drug candidates is a central consideration. The this compound scaffold will be chemically modified in the final drug, and these modifications will heavily influence metabolism. Neratinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by flavin-containing monooxygenase (FMO). europa.eunih.govdrugbank.com This dependency on CYP3A4 makes it susceptible to significant drug-drug interactions. Co-administration with potent CYP3A4 inhibitors (like ketoconazole) can increase exposure to the drug, while inducers can decrease it. nih.govnih.gov Key metabolites of Neratinib include M3 (pyridine N-oxide), M6 (N-desmethyl), M7 (dimethylamine N-oxide), and M11 (bis-N-oxide), which are generally less potent than the parent drug. fda.govdrugbank.com

Excretion: The primary route of excretion for Neratinib and its metabolites is through the feces, accounting for over 97% of the administered dose, with a very small fraction excreted in the urine. drugbank.com The elimination half-life after a single dose ranges from 7 to 17 hours. drugbank.com

Table 1: Predicted Physicochemical Properties and ADME Parameters This table presents in silico predictions for the parent compound and clinically observed data for Neratinib, a drug derived from it.

| Parameter | This compound | Neratinib (Clinical Data) | Significance in Drug Design |

|---|---|---|---|

| Molecular Weight | 234.68 g/mol guidechem.com | 557.0 g/mol (Free Base) | Influences solubility, permeability, and overall drug-likeness. |

| LogP (Lipophilicity) | 2.3 (XLOGP3-AA) guidechem.com | High (Implied by high protein binding) | Affects absorption, distribution, metabolism, and toxicity. |

| Topological Polar Surface Area | 48.1 Ų guidechem.com | N/A | Predicts membrane permeability and blood-brain barrier penetration. |

| Primary Metabolism Route | N/A | Hepatic (CYP3A4) nih.gov | Critical for predicting drug-drug interactions and dosing adjustments. |

| Primary Excretion Route | N/A | Feces (>97%) drugbank.com | Determines the main pathway of elimination from the body. |

| Plasma Protein Binding | N/A | >98% europa.eu | Impacts the fraction of free drug available for therapeutic effect. |

| Food Effect on Absorption | N/A | Significant increase with food europa.eu | Important consideration for administration instructions. |

Toxicology Studies

The toxicological profile of any drug candidate is paramount for its development. For compounds derived from the this compound scaffold, toxicological considerations arise from both the chloroaniline substructure and the ultimate pharmacology of the final molecule.

General Chloroaniline Toxicity: Chloroaniline isomers are known to be hematotoxic, with the potential to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen. industrialchemicals.gov.au The order of potency for this effect in animal models is para-chloroaniline > meta-chloroaniline > ortho-chloroaniline. industrialchemicals.gov.au Furthermore, some chloroaniline derivatives have shown evidence of genotoxicity in various assays. who.intca.gov Specifically, p-chloroaniline is considered genotoxic and has been associated with splenic tumors in male rats, possibly linked to its hematotoxicity. ca.gov Therefore, any drug candidate incorporating this scaffold would require rigorous preclinical screening for potential hematological toxicity and genotoxicity.

Toxicity of Neratinib: As a clinical example, the toxicity profile of Neratinib is well-characterized. The most common and dose-limiting toxicity is severe diarrhea, which was observed in a very high percentage of patients in clinical trials. drugbank.comnih.gov This gastrointestinal toxicity is believed to be a direct result of the drug's mechanism of action and has been shown in animal models to cause non-recoverable gut injury and inflammation. nih.goveuropa.eu Another significant, though less common, adverse effect is hepatotoxicity, manifesting as transient elevations in serum aminotransferase levels. nih.gov Routine liver function monitoring is recommended for patients receiving Neratinib. nih.gov Other reported adverse reactions include vomiting, dehydration, and renal failure. drugbank.com These toxicities are primarily linked to the final drug's potent, irreversible inhibition of EGFR/HER2/HER4 kinases rather than the aniline starting material itself.

Table 2: Summary of Toxicological Findings

| Toxicological Endpoint | Findings Related to Chloroanilines | Findings Related to Neratinib | Relevance to Drug Discovery |

|---|---|---|---|

| Gastrointestinal Toxicity | Not a primary reported effect. | Severe, dose-limiting diarrhea; gut injury and inflammation in animal models. nih.goveuropa.eu | A major challenge for drugs targeting EGFR/HER family kinases; requires management strategies. |

| Hepatotoxicity | N/A | Asymptomatic, transient elevations in serum aminotransferases. nih.gov | Requires clinical monitoring of liver function. |

| Hematotoxicity | Known to cause methemoglobinemia. industrialchemicals.gov.au | Not reported as a primary toxicity. | A potential liability from the scaffold that must be evaluated in preclinical safety studies. |

| Genotoxicity | p-Chloroaniline is genotoxic in multiple assays. ca.gov | Not reported as a primary concern. | The final complex molecule may not retain the genotoxic potential of the simpler intermediate. |

| Renal Toxicity | Chloroaniline derivatives have shown nephrotoxic potential in animal studies. | Renal failure reported as a serious adverse reaction (0.4%). drugbank.com | Kidney function should be monitored during development and clinical use. |

Patent Landscape and Intellectual Property Analysis

The intellectual property (IP) surrounding this compound is primarily centered on its use as a key building block for the synthesis of high-value, patented active pharmaceutical ingredients (APIs), rather than on the compound itself. The patent landscape is dominated by patents covering the final drug products, their various salt forms, crystalline structures, and methods of synthesis.

The most prominent example is Neratinib. The initial patents for Neratinib and related 3-cyanoquinoline compounds were filed by Wyeth (later acquired by Pfizer) and subsequently licensed to Puma Biotechnology. newdrugapprovals.org These foundational patents cover the composition of matter for a class of irreversible pan-ErbB inhibitors, including Neratinib. For example, U.S. Patent 6,288,082 describes substituted 3-cyanoquinolines for treating neoplasms. newdrugapprovals.org

Subsequent patents have focused on specific aspects of Neratinib's development and manufacturing, which inherently protect the use of its essential intermediates. These include:

Methods of Synthesis: Patents such as CN103265530A and CN103588755B disclose specific synthetic routes to prepare Neratinib, where this compound is a named reactant. google.comgoogle.com These process patents are crucial for protecting the commercial manufacturing method of the drug.

Salt Forms and Crystalline Structures: Pharmaceutical companies often seek patent protection for specific salt forms or polymorphs of a drug that offer improved properties like stability, solubility, or bioavailability. Australian patent AU 2013203571 B2, for instance, is directed to maleate (B1232345) salts of Neratinib and their crystalline forms, further solidifying the intellectual property around the final product derived from the aniline intermediate. googleapis.com

The analysis reveals a typical strategy in pharmaceutical IP: while the starting materials or intermediates like this compound may be commercially available, their value is realized and protected through patents on the novel, complex, and biologically active molecules created from them. The protection lies not in the "brick," but in the unique and useful "building" constructed with it.

Future Directions in Drug Discovery Utilizing this compound Scaffolds

The this compound scaffold represents a "privileged" structure in modern medicinal chemistry, particularly for the development of next-generation kinase inhibitors. Its utility extends beyond Neratinib, and it continues to be a valuable starting point for discovering new targeted therapies.

Targeting Kinase Mutants and Overcoming Resistance: A major challenge in cancer therapy is acquired resistance to kinase inhibitors, often through mutations in the kinase domain (e.g., the T790M "gatekeeper" mutation in EGFR). The this compound scaffold is integral to the design of irreversible inhibitors that can overcome such resistance. A prime example is the discovery of CHMFL-EGFR-202, a novel irreversible EGFR inhibitor that potently targets both primary activating mutants and the drug-resistant L858R/T790M mutant. researchgate.netfigshare.com This compound, built upon the same aniline core, demonstrates strong anti-proliferative effects in cancer cell lines and efficacy in xenograft models, highlighting the scaffold's potential for generating new drugs against clinically relevant resistance mechanisms. figshare.com

Exploration of New Kinase Targets: The pyrazolopyrimidine scaffold, often combined with moieties derived from this compound, is an isostere of the adenine (B156593) ring of ATP, allowing it to act as an effective "hinge-binding" core in the ATP pocket of various kinases. rsc.org This versatility allows medicinal chemists to target a wide range of kinases by modifying the substituents on the core scaffold. Researchers are actively exploring derivatives to inhibit other oncogenic kinases, such as BCR-ABL, by designing new molecules based on this aniline derivative. kisti.re.kr The pyridine (B92270) and chloro-substituted phenyl rings of the scaffold can be oriented to occupy different regions of the kinase binding pocket, enabling the fine-tuning of potency and selectivity against new targets in oncology and other therapeutic areas. nih.govnih.gov

Improving Pharmacokinetic Properties: Future work will also focus on modifying the scaffold and its derivatives to optimize ADME and toxicity profiles. By making subtle structural changes—for instance, altering substituents on the pyridine or aniline rings—chemists can aim to improve metabolic stability, reduce off-target toxicities, and enhance oral bioavailability, leading to safer and more effective drug candidates for a variety of diseases driven by aberrant kinase activity. acs.orgacs.org

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a two-step process:

Substitution Reaction : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃) to form the nitro intermediate.

Reduction : Reducing the nitro group to an amine using Fe/NH₄Cl in acidic media or catalytic hydrogenation (e.g., Pt/C under H₂).

-

Key Variables :

- Alkaline conditions (K₂CO₃ vs. NaOH) affect substitution efficiency .

- Reduction with Fe/NH₄Cl yields ~82% purity, while Pt/C/H₂ offers cleaner conversion but requires inert conditions .

-

Table : Synthetic Routes Comparison

Step Reagents/Conditions Yield Reference Substitution 2-pyridinemethanol, K₂CO₃, DMF, 80°C 85% Reduction Fe, NH₄Cl, HCl/EtOH 82% Reduction Pt/C, H₂, RT 90%

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Essential characterization methods include:

- Chromatography : HPLC for purity assessment (retention time: 0.75 min under SQD-FA05 conditions) .

- Spectroscopy :

- ¹H-NMR for confirming amine and pyridylmethoxy protons .

- LCMS for molecular ion validation (e.g., m/z 245 [M+H]⁺ for intermediates) .

- Elemental Analysis : To verify Cl and N content .

Q. What is the role of this compound in medicinal chemistry?

Methodological Answer: This aniline derivative is a key intermediate in designing kinase inhibitors. For example:

- Neratinib : The moiety directs binding to EGFR/HER2’s hydrophobic pocket, enhancing inhibitory activity .

- TAK-285 Derivatives : Structural analogs with modified substituents (e.g., trifluoromethyl groups) improve solubility and target affinity .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity in kinase inhibitors?

Methodological Answer:

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

Methodological Answer:

- Challenges :

- Solutions :

Q. How can discrepancies in synthetic yields or purity be addressed during scale-up?

Methodological Answer:

- Contradictions :

- Optimization Strategies :

- Process Analytics : In-line HPLC monitors nitro-to-amine conversion .

- Workup Protocols : Silica gel filtration removes metal residues post-reduction .

Q. What advanced analytical methods are used to assess trace impurities in this compound?

Methodological Answer:

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.